molecular formula C4H4IN3 B13577557 6-Iodopyridazin-4-amine

6-Iodopyridazin-4-amine

Cat. No.: B13577557
M. Wt: 221.00 g/mol
InChI Key: NPPWVRBPUXPRBZ-UHFFFAOYSA-N
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Description

6-Iodopyridazin-4-amine is a chemical compound with the molecular formula C4H4IN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 6 and an amino group at position 4 makes this compound unique and valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridazin-4-amine typically involves the iodination of pyridazin-4-amine. One common method includes the reaction of pyridazin-4-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Iodopyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyridazines.

    Coupling Products: Biaryl compounds and other complex structures.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

Scientific Research Applications

6-Iodopyridazin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Iodopyridazin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the amino group allows it to form specific interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

    6-Iodopyridazin-3-amine: Similar structure but with the amino group at position 3.

    4-Iodopyridazin-3-amine: Iodine and amino groups at different positions.

    6-Bromopyridazin-4-amine: Bromine instead of iodine at position 6.

Uniqueness: 6-Iodopyridazin-4-amine is unique due to the specific positioning of the iodine and amino groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in diverse applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C4H4IN3

Molecular Weight

221.00 g/mol

IUPAC Name

6-iodopyridazin-4-amine

InChI

InChI=1S/C4H4IN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)

InChI Key

NPPWVRBPUXPRBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1I)N

Origin of Product

United States

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